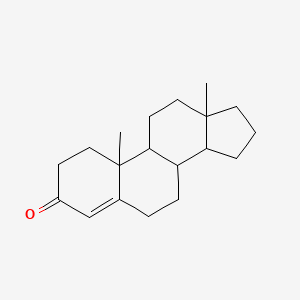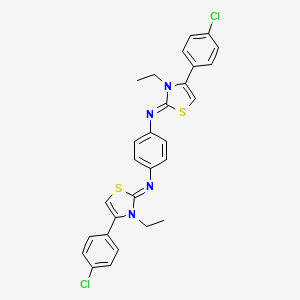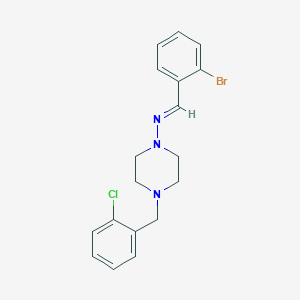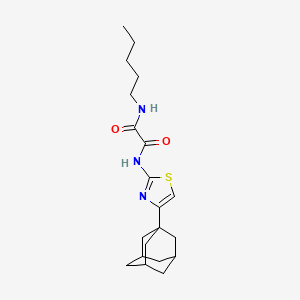![molecular formula C22H18N2O5 B11995075 Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)
Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a benzhydrylamino group, a carbonyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE typically involves multiple steps. One common method includes the reaction of benzhydrylamine with methyl 3-amino-5-nitrobenzoate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Methyl 3-((benzhydrylamino)carbonyl)-5-aminobenzoate.
Reduction: Methyl 3-((benzhydrylamino)hydroxyl)-5-nitrobenzoate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((diphenylamino)carbonyl)-5-nitrobenzoate: Similar structure but with a diphenylamino group instead of a benzhydrylamino group.
Methyl 3-((benzylamino)carbonyl)-5-nitrobenzoate: Similar structure but with a benzylamino group instead of a benzhydrylamino group.
Uniqueness
METHYL 3-((BENZHYDRYLAMINO)CARBONYL)-5-NITROBENZOATE is unique due to the presence of the benzhydrylamino group, which can confer specific chemical and biological properties
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 3-(benzhydrylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C22H18N2O5/c1-29-22(26)18-12-17(13-19(14-18)24(27)28)21(25)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,25) |
InChI Key |
WRYSFBWYSAXSFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)


![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)



![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)
![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)



